methyl 2-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, including the formation of the triazolo[1,5-a]pyrimidine core and subsequent functionalization. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and condensation . This method is catalyst-free and eco-friendly, making it suitable for large-scale production.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of microwave irradiation can be particularly advantageous in reducing reaction times and improving yields. Additionally, the process can be automated to ensure consistency and efficiency in large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 2-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of the ERK signaling pathway, which is crucial for cell proliferation and survival . By inhibiting key enzymes in this pathway, the compound can induce apoptosis and inhibit the growth of cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit various biological activities, including anticancer and anti-inflammatory properties.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their potential as kinase inhibitors and anticancer agents.
Uniqueness
Methyl 2-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of a triazolo[1,5-a]pyrimidine core with a cyclopenta[b]thiophene moiety. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and material sciences.
Properties
Molecular Formula |
C21H16N6O5S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
methyl 2-[[5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H16N6O5S/c1-32-20(29)17-13-6-3-7-16(13)33-19(17)25-18(28)15-9-14(24-21-22-10-23-26(15)21)11-4-2-5-12(8-11)27(30)31/h2,4-5,8-10H,3,6-7H2,1H3,(H,25,28) |
InChI Key |
HDYODSAAKDPNFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=NC4=NC=NN34)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.